![molecular formula C10H13NO2 B133523 N-(3-Hydroxy-2,6-dimethylphenyl)acetamide CAS No. 100445-95-2](/img/structure/B133523.png)
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Overview
Description
“N-(3-Hydroxy-2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO2 . It is a derivative of acetamide, which is an amide derived from acetic acid . This compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of “N-(3-Hydroxy-2,6-dimethylphenyl)acetamide” includes a hydrophilic amine group, aromatic residues, and intermediary groups that connect these two . The molecule contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
“N-(3-Hydroxy-2,6-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C10H13NO2 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.
Scientific Research Applications
- Research Context : Scientists investigate its potential as a novel pain-relieving agent, comparing it to established drugs like paracetamol and ibuprofen .
- Applications : Researchers explore its use in peripheral nerve blocking for arrhythmias and chronic neuropathic pain .
- Data Compilation : N-(3-Hydroxy-2,6-dimethylphenyl)acetamide data are part of critically evaluated thermodynamic property databases .
- Findings : Some derivatives exhibit enhanced analgesic and anti-inflammatory effects compared to standard drugs .
- Applications : Investigating its effects on ion channels informs drug development for cardiac arrhythmias .
Analgesics and Anti-Inflammatory Agents
Local Anesthetics
Thermodynamic Property Data Analysis
Medicinal Chemistry
Sodium Channel Blockers
Related Compounds
Mechanism of Action
Target of Action
It’s structurally similar to acetaminophen (paracetamol), which primarily targets the cyclooxygenase (cox) enzymes .
Mode of Action
If it acts like acetaminophen, it may weakly inhibit COX enzymes, particularly in the presence of high concentrations of peroxides found in inflammatory lesions .
Biochemical Pathways
Acetaminophen, a structurally similar compound, primarily affects the arachidonic acid pathway by inhibiting the COX enzymes .
Result of Action
New analogs of paracetamol with dimethyl substitutions in the phenyl moiety have shown higher analgesic and anti-inflammatory effects compared to acetaminophen alone .
properties
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUGNBVBWVYLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439553 | |
Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
CAS RN |
100445-95-2 | |
Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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